molecular formula C9H7NO3S B2846543 (5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 1218991-77-5

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B2846543
CAS RN: 1218991-77-5
M. Wt: 209.22
InChI Key: GZPRRPGHPPEHIO-DAXSKMNVSA-N
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Description

The compound “(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione” is a complex organic molecule. It contains a total of 39 bonds, including 25 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 4 double bonds, and 11 aromatic bonds. The structure also includes 1 five-membered ring, 2 six-membered rings, 1 urea (-thio) derivative, 2 imide(s) (-thio), and 1 Furane .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is substituted with a methyl group at the 5-position . The compound also contains a thiazolidine-dione group, which is a five-membered ring containing two oxygen atoms, one sulfur atom, and two carbon atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 362.4 g/mol . It has a topological polar surface area of 122 Ų, indicating its polarity . The compound has 1 hydrogen bond donor and 6 hydrogen bond acceptors . It also has 3 rotatable bonds, suggesting some degree of flexibility in its structure .

Scientific Research Applications

Corrosion Inhibition

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione and similar derivatives have been studied as corrosion inhibitors. For example, two thiazolidinedione derivatives were investigated for their efficacy in inhibiting mild steel corrosion in hydrochloric acid solutions. These studies included weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques. The inhibitors showed increased efficiency with concentration and followed the Langmuir adsorption isotherm on mild steel surfaces.

Anticancer and Anti-inflammatory Properties

These compounds have also been explored for their potential in medical applications. For instance, a derivative was tested for its in vitro anticancer activity against human breast adenocarcinoma cell lines and anti-inflammatory properties. The compound showed nonhemolytic and nontoxic effects on human blood cells and demonstrated cytotoxic activity with an IC50 of 42.30 µM, indicating good potential as an anti-inflammatory agent and cancer treatment (Uwabagira & Sarojini, 2019).

Antibacterial Activity

A novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones were synthesized and showed antibacterial activity. Compounds with certain moieties demonstrated good to excellent antibacterial activity. This points to their potential application in combating bacterial infections (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).

Solubility and Pharmacological Properties

The solubility and pharmacological properties of a novel antifungal compound in this class have been characterized. Its solubility in various solvents, including buffer solutions, ethanol, hexane, and octanol, was measured, providing insight into its pharmacokinetic properties and potential therapeutic applications (Volkova, Levshin, & Perlovich, 2020).

Antiproliferative Activity

Derivatives of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione have shown antiproliferative activity against various human cancer cell lines. This highlights their potential as agents in cancer therapy (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).

properties

IUPAC Name

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-5-2-3-6(13-5)4-7-8(11)10-9(12)14-7/h2-4H,1H3,(H,10,11,12)/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPRRPGHPPEHIO-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

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